N-Benzyl-3-hydroxy-2-naphthamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-3-hydroxynaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c20-17-11-15-9-5-4-8-14(15)10-16(17)18(21)19-12-13-6-2-1-3-7-13/h1-11,20H,12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKWHSRZSNRCNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3C=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic Solubility of N-Benzyl-3-hydroxy-2-naphthamide in Organic Solvents: A Framework for Experimental Determination and Modeling

An In-Depth Technical Guide

Abstract

N-Benzyl-3-hydroxy-2-naphthamide is a complex organic molecule belonging to the naphthamide class of compounds, which are structurally related to important dye and pigment precursors like Naphthol AS.[1] The thermodynamic solubility of such compounds is a critical physicochemical parameter that governs their behavior in solution, directly impacting process design, crystallization, purification, and formulation in various chemical and pharmaceutical applications.[2] This technical guide presents a comprehensive framework for the systematic investigation of the thermodynamic solubility of N-Benzyl-3-hydroxy-2-naphthamide in a range of pure organic solvents. We provide detailed, field-proven protocols for experimental solubility determination using the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. Furthermore, this guide delves into the crucial thermodynamic models, including the modified Apelblat and van't Hoff equations, used to correlate experimental data and derive fundamental thermodynamic properties of the dissolution process. This document is designed to equip researchers, scientists, and drug development professionals with the theoretical understanding and practical methodology required to conduct a thorough and accurate solubility study.

Introduction: The Significance of Solubility in Process Chemistry

The molecule N-Benzyl-3-hydroxy-2-naphthamide (BHNA) possesses a rich chemical architecture, featuring a large, rigid naphthalene core, a hydroxyl group, and a benzylamide side chain.[3][4] This combination of polar functional groups capable of hydrogen bonding (-OH and -CONH-) and extensive nonpolar aromatic surfaces suggests a complex and highly solvent-dependent solubility profile.[5][6] Understanding this profile is not an academic exercise; it is fundamental to harnessing the molecule's potential. In industrial applications, particularly those involving crystallization for purification, knowledge of the solubility curve is paramount for optimizing yield, controlling crystal morphology, and ensuring product purity.[7] In formulation science, solubility dictates the choice of excipients and delivery systems.

This guide provides a first-principles approach to determining the mole fraction solubility of BHNA across a spectrum of temperatures in various organic solvents. We will establish a self-validating experimental workflow and demonstrate how to translate the resulting data into a robust thermodynamic understanding of the system.

Foundational Principles: A Molecular and Thermodynamic Perspective

The dissolution of a solid solute into a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to be spontaneous, ΔG must be negative. This is dictated by the balance between the enthalpy (ΔH) and entropy (ΔS) of the process, as described by the Gibbs equation:

ΔG = ΔH - TΔS

The enthalpy term (ΔH) represents the energy change associated with breaking the solute-solute bonds in the crystal lattice and the solvent-solvent intermolecular forces, and forming new solute-solvent interactions. The entropy term (ΔS) reflects the change in disorder of the system, which typically increases as the highly ordered crystal lattice dissolves into a disordered solution.

The solubility of BHNA will therefore be a function of:

-

Solute Properties: The strength of the crystal lattice, determined by intermolecular forces such as hydrogen bonding between the amide and hydroxyl groups and π–π stacking of the aromatic rings.[8]

-

Solvent Properties: The polarity, hydrogen bond donating/accepting capability, and size of the solvent molecules.

-

Solute-Solvent Interactions: The ability of the solvent to solvate BHNA by forming favorable interactions that compensate for the energy required to break the crystal lattice. Amides generally show good solubility in polar solvents that can participate in hydrogen bonding.[9][10]

Experimental Protocol: Isothermal Solubility Determination

To ensure scientific integrity, the chosen methodology must be robust and reproducible. The isothermal equilibrium (shake-flask) method is the gold standard for determining thermodynamic solubility due to its direct measurement of solubility at equilibrium.

Materials and Equipment

-

Solute: N-Benzyl-3-hydroxy-2-naphthamide (purity > 99%)

-

Solvents: A representative selection of analytical grade solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, n-hexane) to cover a range of polarities.

-

Equipment:

-

Thermostatic shaker bath with precise temperature control (±0.1 K).

-

Calibrated digital thermometer.

-

Analytical balance (±0.1 mg).

-

Glass vials with PTFE-lined screw caps.

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material).

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Step-by-Step Experimental Workflow

The protocol below is designed as a self-validating system. The extended equilibration time and confirmation of a solid phase ensure that true thermodynamic equilibrium is achieved.

-

Preparation: Add an excess amount of solid BHNA to several vials for each solvent to be tested. The presence of undissolved solid at the end of the experiment is crucial for confirming that the solution is saturated.

-

Equilibration: Place the sealed vials in the thermostatic shaker bath set to the desired temperature (e.g., 298.15 K). Allow the mixtures to shake for a minimum of 72 hours to ensure equilibrium is reached. Causality Note: Shorter times may result in measuring kinetic, not thermodynamic, solubility. 72 hours is typically sufficient for complex organic molecules to reach equilibrium.

-

Phase Separation: After equilibration, stop the shaking and allow the vials to rest in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling. Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed volumetric flask. The filter and syringe should also be pre-warmed to the experimental temperature.

-

Quantification:

-

Record the mass of the filtered solution.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the HPLC method.

-

Analyze the diluted sample by HPLC to determine the concentration of BHNA.

-

-

Repeat: Repeat steps 2-5 for each desired temperature (e.g., in 5 K increments from 298.15 K to 323.15 K).

Analytical Method: HPLC Quantification

HPLC is the preferred method for quantification due to its high specificity, which allows for the accurate measurement of the analyte even in the presence of potential impurities.

-

Method Development: Develop a reverse-phase HPLC method. A C18 column is a good starting point. The mobile phase could be a mixture of acetonitrile and water or methanol and water. The detector wavelength should be set to a λ_max of BHNA, which can be determined by running a UV scan. The parent compound, 3-hydroxy-2-naphthoic acid, has UV maxima at 232, 266, and 328 nm in alcohol, suggesting BHNA will have strong absorbance in this region.[7]

-

Calibration Curve: Prepare a series of standard solutions of BHNA of known concentrations in the mobile phase. Inject these standards into the HPLC and create a calibration curve by plotting the peak area versus concentration. A linear regression with R² > 0.999 is required for accurate quantification.

-

Sample Analysis: Inject the diluted, filtered samples from the solubility experiment and use the calibration curve to determine their concentration.

Visualization of Experimental Workflow

Caption: Experimental workflow for determining the solubility of BHNA.

Data Analysis and Thermodynamic Modeling

Raw concentration data must be converted to mole fraction (x) for thermodynamic analysis. The temperature dependence of the mole fraction solubility data can then be correlated using established thermodynamic models.

Data Presentation

All experimental data should be summarized in a clear, tabular format.

Table 1: Hypothetical Mole Fraction Solubility (x) of N-Benzyl-3-hydroxy-2-naphthamide in Various Solvents at Different Temperatures (T/K)

| T (K) | Methanol | Ethanol | Acetone | Ethyl Acetate | Toluene |

| 298.15 | x₁ | x₂ | x₃ | x₄ | x₅ |

| 303.15 | ... | ... | ... | ... | ... |

| 308.15 | ... | ... | ... | ... | ... |

| 313.15 | ... | ... | ... | ... | ... |

| 318.15 | ... | ... | ... | ... | ... |

| 323.15 | ... | ... | ... | ... | ... |

Modified Apelblat Equation

The Apelblat equation is a semi-empirical model that is widely used to correlate the temperature dependence of solubility. It provides an excellent fit for most pharmaceutical and organic compounds.

The equation is given as: ln(x) = A + B/T + C ln(T)

where x is the mole fraction solubility, T is the absolute temperature (K), and A, B, and C are the model parameters obtained by fitting the experimental data. Parameter B is related to the enthalpy of solution, while A and C are empirical constants that account for the non-ideal behavior of the solution.

The van't Hoff Equation and Thermodynamic Parameters

The van't Hoff equation allows for the calculation of the apparent thermodynamic parameters of dissolution from the solubility data. The relationship between solubility and temperature is given by:

ln(x) = -ΔH°/(RT) + ΔS°/R

where ΔH° is the apparent standard enthalpy of dissolution, ΔS° is the apparent standard entropy of dissolution, and R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹).

By plotting ln(x) versus 1/T, a linear relationship should be observed if ΔH° is constant over the temperature range. From the slope (-ΔH°/R) and intercept (ΔS°/R) of this plot, the enthalpy and entropy can be calculated.

The apparent standard Gibbs free energy of dissolution (ΔG°) can then be calculated at each temperature:

ΔG° = -RT ln(x)

-

Interpretation of Parameters:

-

ΔH° > 0 (Positive): The dissolution is endothermic, meaning it requires energy input (heat). This is typical for the dissolution of a solid, as energy is needed to overcome the crystal lattice energy.

-

ΔS° > 0 (Positive): The dissolution leads to an increase in the disorder of the system, which is the primary driving force for the dissolution of many solids.

-

ΔG°: This value indicates the overall spontaneity of the process. For a saturated solution at equilibrium, it represents the energy difference between the pure solid solute and the solvated state.

-

Visualization of Data Analysis Workflow

Sources

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. diplomatacomercial.com [diplomatacomercial.com]

- 3. PubChemLite - N-benzyl-3-hydroxy-2-naphthamide (C18H15NO2) [pubchemlite.lcsb.uni.lu]

- 4. N-Benzyl-3-hydroxy-2-naphthamide | Sigma-Aldrich [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scienceready.com.au [scienceready.com.au]

- 7. grokipedia.com [grokipedia.com]

- 8. N′-Benzoyl-3-hydroxy-2-naphthohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fiveable.me [fiveable.me]

- 10. teachy.ai [teachy.ai]

A Comprehensive Technical Guide to the Biological Activities of 3-Hydroxy-2-Naphthamide Derivatives

Abstract

The 3-hydroxy-2-naphthamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. Its rigid, planar naphthalene core combined with the hydrogen-bonding capabilities of the hydroxyl and amide groups allows for potent and specific interactions with various biological targets. This technical guide provides an in-depth review of the significant biological activities exhibited by 3-hydroxy-2-naphthamide derivatives, with a primary focus on their anticancer and antimicrobial potential. We will explore the mechanisms of action, analyze structure-activity relationships (SAR), present key quantitative data, and detail the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutic agents.

Introduction: The 3-Hydroxy-2-Naphthamide Scaffold

The naphthalene ring system is a cornerstone in the development of pharmaceuticals, present in widely used drugs such as naproxen, nafcillin, and bedaquiline.[1] Within this broad class, derivatives of 3-hydroxy-2-naphthoic acid, particularly the amides (naphthamides), have garnered significant attention. The 3-hydroxy-2-naphthamide core features a unique combination of a lipophilic naphthalene group and a polar side chain containing both a hydroxyl (potential hydrogen bond donor and metal chelator) and an amide linkage (hydrogen bond donor/acceptor). This structural arrangement provides an excellent platform for designing molecules that can interact with the active sites of enzymes and receptors.

Research has demonstrated that these derivatives possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] Their therapeutic potential often stems from their ability to inhibit critical enzymes involved in disease progression, such as protein kinases and microbial enzymes.[1][4] This guide synthesizes the current understanding of these activities, providing a foundation for future research and development.

Anticancer Activity: Targeting Key Oncogenic Pathways

3-Hydroxy-2-naphthamide derivatives have shown remarkable promise as anticancer agents, primarily through the inhibition of protein kinases that are crucial for tumor angiogenesis and cell proliferation.[2]

Mechanism of Action: VEGFR-2 Inhibition

A primary mechanism underlying the anticancer effects of this class of compounds is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5] VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[5] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these inhibitors block the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[5][6]

Several studies have focused on designing potent VEGFR-2 inhibitors based on the naphthamide scaffold.[5][6] For example, anilinopyrimidine-based naphthamide derivatives have been developed that show extremely high potency, with IC50 values in the low nanomolar range.[6]

Caption: VEGFR-2 signaling pathway and its inhibition by 3-hydroxy-2-naphthamide derivatives.

Structure-Activity Relationship (SAR)

SAR studies have provided critical insights for optimizing the anticancer potency of these derivatives:

-

Amide Substituent: The nature of the substituent on the amide nitrogen is crucial. Large, aromatic, or heterocyclic moieties, such as anilinopyrimidine, often form key hydrogen bonds and hydrophobic interactions within the kinase hinge region, significantly enhancing potency.[6]

-

Naphthalene Core Substituents: The addition of alkoxy groups (e.g., dimethoxy) at various positions on the naphthalene ring can modulate the electronic properties and conformation of the molecule, influencing its binding affinity.[1][4]

-

Hydroxyl Group: The 3-hydroxy group is a key pharmacophoric feature, often acting as a hydrogen bond donor to anchor the molecule in the active site of the target enzyme.

Data Presentation: In Vitro Anticancer Activity

The cytotoxic effects of various 3-hydroxy-2-naphthamide derivatives have been evaluated against multiple human cancer cell lines.

| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |

| 5b | 6,8-dimethoxy, N-(4-methylbenzyl) | C26 (Colon Carcinoma) | 8.38 | [4] |

| HepG2 (Hepatocellular) | 3.59 | [4] | ||

| MCF7 (Breast Cancer) | 5.25 | [4] | ||

| 8b | 6,8-dimethoxy, N-(4-chlorobenzyl) | C26 (Colon Carcinoma) | 7.12 | [4] |

| HepG2 (Hepatocellular) | 2.97 | [4] | ||

| MCF7 (Breast Cancer) | 4.63 | [4] | ||

| 3k | N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-((2-(dimethylamino)ethyl)amino) anilino pyrimidine | HUVEC Proliferation | 0.0098 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound. It measures the metabolic activity of mitochondria.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the 3-hydroxy-2-naphthamide derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Paclitaxel).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial Activity

Derivatives of 3-hydroxy-2-naphthoic acid have demonstrated significant activity against a range of pathogenic bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[7][8]

Mechanism of Action

While not as extensively studied as their anticancer effects, the antimicrobial mechanisms are believed to involve:

-

Enzyme Inhibition: Some derivatives may target essential bacterial enzymes. For instance, related naphthyridine compounds are known to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication.[9]

-

Membrane Disruption: The lipophilic naphthalene core can facilitate insertion into the bacterial cell membrane, disrupting its integrity and leading to cell death.

-

Inhibition of Efflux Pumps: Certain naphthamide derivatives have been shown to inhibit bacterial efflux pumps, which are responsible for extruding antibiotics from the cell. This can restore the efficacy of existing antibiotics when used in combination.

Structure-Activity Relationship (SAR)

For antimicrobial activity, the following SAR observations have been made:

-

Alkoxy Substituents: The position and length of alkoxy chains on phenyl rings attached to the amide nitrogen can significantly impact activity. For example, N-alkoxyphenyl derivatives showed potent activity against Staphylococcus and Mycobacterium species.[10]

-

Halogenation: The presence of electron-withdrawing groups like chlorine or bromine on aromatic substituents can enhance antimicrobial potency.[3]

-

Thiazolidinone Moiety: The incorporation of a thiazolidinone ring system, by reacting a hydrazide intermediate with thioglycolic acid, has been shown to produce compounds with high antimicrobial potential.[3]

Data Presentation: In Vitro Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the primary metric used to quantify antimicrobial activity.

| Compound ID | Key Structural Feature | Microbial Strain | MIC (µM) | Reference |

| 1 | N-(2-propoxyphenyl) | S. aureus (MRSA) | 12 | [10] |

| 2 | N-[2-(but-2-yloxy)phenyl] | S. aureus (MRSA) | 12 | [10] |

| 3 | N-[3-(prop-2-yloxy)phenyl] | M. tuberculosis H37Ra | 24 | [10] |

| S20 | N-(4-oxo-2-(3,4,5-trimethoxyphenyl)thiazolidin-3-yl) | S. aureus | - | [3] |

| S5 | N'-(2,3-dichlorobenzylidene)hydrazide | Rhizopus oryzae | - | [3] |

*Note: Reference[3] identifies these compounds as having the highest potential but does not provide specific MIC values in the abstract.

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method for determining the MIC of an antimicrobial agent.

Caption: Workflow for the broth microdilution method to determine Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

-

Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 3-hydroxy-2-naphthamide derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well containing the test compound.

-

Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to ensure medium sterility.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Other Reported Biological Activities

Beyond anticancer and antimicrobial effects, the 3-hydroxy-2-naphthamide scaffold has been explored for other therapeutic applications.

-

Anti-inflammatory Activity: Certain derivatives, such as N-(2-(2,6-dichlorophenyl)-4-oxothiazolidin-3-yl)-3-hydroxy-2-naphthamide, have demonstrated significant anti-inflammatory activity.[3] The mechanism likely involves the modulation of inflammatory pathways, though this requires further investigation.

-

Antioxidant Activity: The phenolic hydroxyl group on the naphthalene ring can act as a radical scavenger. Some derivatives have shown potent antioxidant potential in various in vitro assays.[3]

-

Antiviral Potential: While direct evidence for 3-hydroxy-2-naphthamide derivatives is limited, related naphthyridine scaffolds have been reported to possess activity against a range of viruses, including HIV and Herpes Simplex Virus (HSV).[11] This suggests that the core naphthamide structure could be a valuable starting point for the design of novel antiviral agents.

Synthesis Strategies

The synthesis of 3-hydroxy-2-naphthamide derivatives is typically straightforward, often starting from commercially available 3-hydroxy-2-naphthoic acid.

General Synthetic Route

The most common method involves the activation of the carboxylic acid of 3-hydroxy-2-naphthoic acid, followed by amidation with a desired primary or secondary amine.

Caption: General synthetic workflow for 3-hydroxy-2-naphthamide derivatives.

Representative Experimental Protocol: Synthesis of N-benzyl-3-hydroxy-2-naphthamide

Principle: This protocol describes the synthesis via an acid chloride intermediate, a common and effective method for amide bond formation.

Step-by-Step Methodology:

-

Acid Chloride Formation: To a solution of 3-hydroxy-2-naphthoic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or toluene, add thionyl chloride (SOCl2, 1.5 eq) dropwise at 0°C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours until the evolution of HCl gas ceases. The progress can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 3-hydroxy-2-naphthoyl chloride is often used directly in the next step.

-

Amidation: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve benzylamine (1.1 eq) and a base such as triethylamine (1.5 eq) in anhydrous DCM.

-

Coupling: Add the acid chloride solution dropwise to the amine solution at 0°C with constant stirring. Allow the reaction to proceed at room temperature for 4-6 hours.

-

Work-up: Quench the reaction with water. Separate the organic layer, wash it sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure N-benzyl-3-hydroxy-2-naphthamide.

Future Perspectives and Conclusion

The 3-hydroxy-2-naphthamide scaffold is a validated and highly versatile platform for the development of novel therapeutic agents. The existing body of research clearly demonstrates its potential in oncology and infectious diseases.

Future Directions:

-

Target Identification: While enzyme inhibition is a known mechanism, further studies are needed to deconvolve the full range of molecular targets for derivatives showing potent phenotypic effects.

-

Pharmacokinetic Optimization: A key challenge in drug development is optimizing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Future work should focus on modifying the scaffold to improve solubility, metabolic stability, and oral bioavailability while minimizing off-target toxicity.

-

Combination Therapies: The potential of these compounds to act as efflux pump inhibitors or to synergize with existing anticancer drugs should be explored more thoroughly.

References

-

Mohamed, N. G., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Available at: [Link]

- EP0747369B1 - Method of producing 2-naphthamide derivative, and compounds for... - Google Patents.

-

Khalil, A. E. M., et al. (2016). Synthesis and antibacterial activity of some new 3-hydroxy-2-naphthoic acid hydrazide derivatives for dyeing polyester fabrics. Journal of Saudi Chemical Society, 20, 165-172. Available at: [Link]

-

Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. (2022). PMC. Available at: [Link]

-

Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. (2025). MDPI. Available at: [Link]

-

Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. (2022). ACS Omega. Available at: [Link]

-

Biological Activity of Naturally Derived Naphthyridines. (2021). MDPI. Available at: [Link]

-

Rational design, synthesis, biological evaluation, and molecular modeling of novel naphthamide derivatives possessing potent, reversible, and competitive inhibitory mode of action over human monoamine oxidase. (2024). ResearchGate. Available at: [Link]

-

Lv, Y., et al. (n.d.). Discovery of anilinopyrimidine-based naphthamide derivatives as potent VEGFR-2 inhibitors. MedChemComm. Available at: [Link]

-

Dogan, H. N., et al. (1998). Synthesis, structure elucidation and antimicrobial activity of some 3-hydroxy-2-naphthoic acid hydrazide derivatives. Farmaco, 53(7), 462-7. Available at: [Link]

-

Naphthyridines with Antiviral Activity - A Review. (2025). ResearchGate. Available at: [Link]

-

Synthesis, Biological Evaluation and in Silico Studies of 3-Hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide Derivatives. (2023). PubMed. Available at: [Link]

-

Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. (2015). MDPI. Available at: [Link]

-

Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors. (n.d.). PMC. Available at: [Link]

Sources

- 1. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, Biological Evaluation and in Silico Studies of 3-Hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of anilinopyrimidine-based naphthamide derivatives as potent VEGFR-2 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, structure elucidation and antimicrobial activity of some 3-hydroxy-2-naphthoic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

N-Benzyl-3-hydroxy-2-naphthamide (CAS 104040-43-9): Comprehensive Physicochemical Data Sheet and Application Guide

Executive Summary

As a Senior Application Scientist, I frequently evaluate molecular scaffolds that bridge the gap between organic synthesis, materials science, and pharmacology. N-Benzyl-3-hydroxy-2-naphthamide (CAS 104040-43-9) represents a quintessential building block in this domain. Belonging to the Naphthol AS (arylamides of 3-hydroxy-2-naphthoic acid) family, this compound is characterized by a highly reactive naphthalene core modulated by an intramolecularly hydrogen-bonded amide-hydroxyl network. This whitepaper provides a rigorous, self-validating technical guide to its physicochemical properties, mechanistic behavior, and standardized experimental workflows [1].

Physicochemical Data Sheet

To ensure reproducibility in formulation and synthetic design, it is critical to establish the baseline physicochemical parameters of the compound. The following data consolidates verified metrics from authoritative chemical databases [1, 2].

| Parameter | Value / Description |

| Chemical Name | N-Benzyl-3-hydroxy-2-naphthamide |

| CAS Registry Number | 104040-43-9 |

| Molecular Formula | C₁₈H₁₅NO₂ |

| Molecular Weight | 277.32 g/mol |

| Monoisotopic Mass | 277.1103 Da |

| InChIKey | VFKWHSRZSNRCNU-UHFFFAOYSA-N |

| Physical Appearance | Solid (Typically off-white to pale yellow powder) |

| Solubility Profile | Insoluble in water; Soluble in glacial acetic acid, DMF, DMSO, and alkaline aqueous solutions (as a phenoxide salt). |

| Structural Class | Naphthol AS Derivative / Arylamide |

Structural and Mechanistic Insights

Understanding the causality behind a molecule's reactivity is the cornerstone of rational experimental design. N-Benzyl-3-hydroxy-2-naphthamide exhibits two critical mechanistic behaviors that dictate its utility:

Electrophilic Aromatic Substitution (EAS) Dynamics

The hydroxyl group at the 3-position acts as a potent electron-donating group (EDG) via resonance. When the compound is subjected to an alkaline environment, the hydroxyl group is deprotonated to form a phenoxide ion. This transformation dramatically increases the electron density across the naphthalene ring system. Due to steric and electronic directing effects, the C-1 position (ortho to the hydroxyl group) becomes highly activated, making it the exclusive site for electrophilic attack (e.g., by diazonium salts) [3].

Excited-State Intramolecular Proton Transfer (ESIPT)

The spatial proximity of the -OH proton to the amide carbonyl oxygen facilitates the formation of a stable, six-membered intramolecular hydrogen bond. Upon UV excitation, the proton rapidly transfers to the carbonyl oxygen, generating a keto tautomer in the excited state. When this excited state relaxes, it emits a photon at a significantly longer wavelength, resulting in a massive Stokes shift. This mechanism prevents self-quenching and makes the scaffold an exceptional candidate for designing fluorescent chemosensors and biological probes [4].

Standardized Experimental Workflows

The following protocols are designed as self-validating systems. Every step includes the underlying chemical causality to ensure that researchers can troubleshoot and adapt the methodology.

Protocol 1: Synthesis of the Naphthamide Core

This procedure details the amidation of 3-hydroxy-2-naphthoic acid (BON acid) using a halogenating activation agent.

Step-by-Step Methodology:

-

Activation: Suspend 1.0 equivalent of BON acid in anhydrous toluene. Add 0.4 equivalents of phosphorus trichloride (PCl₃) dropwise at room temperature, then heat to 70°C for 2 hours.

-

Causality: Carboxylic acids are poor electrophiles. Conversion to the acid chloride intermediate makes the carbonyl carbon highly susceptible to nucleophilic attack by the amine.

-

-

Amidation: Cool the reaction mixture to 40°C. Slowly add 1.1 equivalents of benzylamine dissolved in toluene.

-

Causality: The reaction between an acid chloride and an amine is highly exothermic. Controlled addition prevents thermal degradation and the formation of unwanted side products.

-

-

Workup & Purification: Neutralize the mixture with dilute HCl to precipitate the product. Filter the crude solid, wash with cold water, and recrystallize from hot ethanol.

-

Causality: Recrystallization selectively removes unreacted benzylamine and residual BON acid, yielding the high-purity N-Benzyl-3-hydroxy-2-naphthamide required for downstream biological or optical applications.

-

Fig 1: Synthetic workflow for N-Benzyl-3-hydroxy-2-naphthamide via acid chloride activation.

Protocol 2: Azo Coupling for Pigment Synthesis

This protocol outlines the synthesis of an azo dye using N-Benzyl-3-hydroxy-2-naphthamide as the coupling component.

Step-by-Step Methodology:

-

Diazotization: Dissolve an aromatic amine (e.g., aniline) in dilute HCl. Cool the solution to 0–5°C using an ice bath. Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂).

-

Causality: Diazonium salts are highly thermodynamically unstable. Maintaining the temperature strictly below 5°C prevents the diazonium ion from decomposing into a phenol and evolving nitrogen gas.

-

-

Coupler Preparation: Dissolve N-Benzyl-3-hydroxy-2-naphthamide in an aqueous NaOH solution, adjusting the pH to 9–10.

-

Causality: The alkaline medium deprotonates the naphthol to form a highly nucleophilic phenoxide ion, which is the active species required to drive the electrophilic aromatic substitution.

-

-

Coupling Reaction: Slowly add the cold diazonium salt solution to the alkaline coupler solution under vigorous stirring, ensuring the pH remains above 8.

-

Causality: If the pH drops too low, the phenoxide reverts to an unreactive phenol. If the pH exceeds 10, the diazonium salt converts to an unreactive diazotate. Maintaining the optimal pH window ensures maximum yield.

-

-

Isolation: Filter the resulting brightly colored precipitate, wash extensively with deionized water to remove inorganic salts, and dry under a vacuum.

Fig 2: Mechanistic pathway of azo coupling highlighting electrophilic aromatic substitution.

Advanced Applications in Drug Discovery & Materials

Beyond traditional dye chemistry, the N-Benzyl-3-hydroxy-2-naphthamide scaffold is a privileged structure in modern research:

-

Medicinal Chemistry: Derivatives of 3-hydroxy-2-naphthamide are actively investigated for their potent antimicrobial and anti-inflammatory properties. The benzyl moiety enhances the lipophilicity (LogP) of the molecule, allowing it to penetrate cellular membranes effectively to reach intracellular targets, such as inhibiting CREB-mediated gene transcription in oncology models [3, 4].

-

Materials Science: The extensive π-conjugation and the ability to form robust intermolecular hydrogen-bonding networks in the solid state make this compound an excellent precursor for high-performance organic pigments, offering superior thermal stability and lightfastness.

References

-

PubChem Database. "N-benzyl-3-hydroxy-2-naphthamide; InChIKey: VFKWHSRZSNRCNU-UHFFFAOYSA-N". National Center for Biotechnology Information. Available at: [Link]

-

National Institutes of Health (NIH) / PubMed Central. "Synthesis and Evaluation of an O-Aminated Naphthol AS-E as a Prodrug of CREB-mediated Gene Transcription Inhibition". Available at: [Link]

Hydrogen bonding patterns in N-Benzyl-3-hydroxy-2-naphthamide crystal structures

An In-Depth Technical Guide to Hydrogen Bonding Patterns in N-Benzyl-3-hydroxy-2-naphthamide Crystal Structures

Abstract

This technical guide provides a comprehensive examination of the synthesis, crystallographic analysis, and hydrogen bonding patterns of N-Benzyl-3-hydroxy-2-naphthamide. As a molecule combining robust hydrogen bond donors (hydroxyl, amide N-H) and acceptors (carbonyl, hydroxyl), its solid-state architecture is dominated by a network of non-covalent interactions. Understanding these patterns is paramount for crystal engineering and the rational design of active pharmaceutical ingredients (APIs), where solid-state properties like solubility and stability are critically influenced by the supramolecular assembly. This document details field-proven experimental protocols, analyzes the causality behind methodological choices, and presents a logical framework for interpreting the resulting structural data.

Introduction: The Supramolecular Significance of Naphthamides

In the fields of materials science and drug development, the ability to predict and control the three-dimensional arrangement of molecules in a crystal lattice is a primary objective. This practice, known as crystal engineering, relies on understanding the hierarchy and robustness of intermolecular interactions.[1][2] Among these, the hydrogen bond is the most directional and influential, governing the formation of specific, predictable packing motifs known as supramolecular synthons.[2]

N-Benzyl-3-hydroxy-2-naphthamide is an exemplary scaffold for studying these interactions. It possesses three key functional groups capable of engaging in hydrogen bonding:

-

An amide group (-CONH-): The N-H group is a strong hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong acceptor. Amides frequently form strong intermolecular N-H···O interactions, leading to the assembly of robust chains or dimers.[3][4]

-

A hydroxyl group (-OH): This group can act as both a hydrogen bond donor and an acceptor, often participating in O-H···O or O-H···N interactions.

-

Aromatic Systems: The naphthyl and benzyl rings can engage in weaker C-H···π and π-π stacking interactions, which provide additional stabilization to the crystal packing.[3][5]

The interplay between these groups dictates the final crystal structure, which in turn influences critical physicochemical properties of the material. This guide provides the technical foundation for synthesizing, characterizing, and understanding these fundamental interactions.

Synthesis and Crystallization

The reliable synthesis and subsequent crystallization of high-purity N-Benzyl-3-hydroxy-2-naphthamide are prerequisites for accurate structural analysis. The most common and efficient synthetic route is the amidation of 3-hydroxy-2-naphthoic acid.

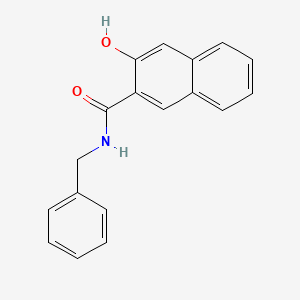

Molecular Structure

The foundational step is to understand the molecule's connectivity and the key functional groups that will direct its self-assembly.

Caption: Molecular structure of N-Benzyl-3-hydroxy-2-naphthamide.

Experimental Protocol: Synthesis

This protocol describes the synthesis via the formation of an acid chloride intermediate, a reliable method for achieving high yields.

Caption: Synthetic workflow for N-Benzyl-3-hydroxy-2-naphthamide.

Detailed Methodology:

-

Acid Chloride Formation: To a stirred suspension of 3-hydroxy-2-naphthoic acid (1.0 eq) in dry toluene, add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add thionyl chloride (1.1 eq) at room temperature. Heat the mixture to 45-50°C and maintain until the evolution of gas ceases (typically 2-3 hours). The resulting solution of 3-hydroxy-2-naphthoyl chloride is used directly in the next step.[6]

-

Amidation: In a separate flask, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq, as an acid scavenger) in dry toluene. Cool this solution to 0-5°C in an ice bath.

-

Reaction: Add the acid chloride solution dropwise to the cooled amine solution over 30-60 minutes, ensuring the temperature remains below 10°C.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Quench the reaction by adding 1M hydrochloric acid (HCl). Separate the organic layer, wash sequentially with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure to yield the crude product. Purify the solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain single crystals suitable for X-ray diffraction.

Protocol: Single Crystal Growth

The growth of high-quality single crystals is the most critical and often challenging step for crystallographic analysis. Slow evaporation is a reliable technique.

Methodology:

-

Solvent Selection: Screen various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures thereof) for their ability to fully dissolve the purified compound upon heating and to show precipitation upon cooling.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent or solvent system at an elevated temperature.

-

Filtration: Filter the hot solution through a pre-warmed syringe filter (0.2 µm) into a clean vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at room temperature in a vibration-free environment.

-

Harvesting: Once well-formed, block-like crystals appear, carefully harvest them from the mother liquor.

Characterization and Structural Analysis

A multi-technique approach is essential to confirm the identity of the synthesized compound and to analyze its hydrogen bonding patterns.

Spectroscopic Confirmation

Before proceeding to X-ray diffraction, it is crucial to confirm the molecular structure using spectroscopic methods.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Confirms proton environment | Signals for aromatic protons (naphthyl & benzyl), a singlet for the benzylic CH₂, and exchangeable singlets for the N-H and O-H protons. The chemical shift of the N-H proton is particularly sensitive to hydrogen bonding.[7] |

| FT-IR | Identifies functional groups and H-bonding | Broad O-H stretch (~3200-3400 cm⁻¹), N-H stretch (~3300 cm⁻¹), and a C=O stretch (~1640-1660 cm⁻¹). Hydrogen bonding typically causes a red-shift (lower frequency) and broadening of the O-H and N-H stretching bands.[8] |

| Mass Spec. | Confirms molecular weight | A molecular ion peak corresponding to the exact mass of the compound. |

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal, providing unequivocal evidence of hydrogen bonding.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.[9]

Analysis of Hydrogen Bonding Patterns

Based on the crystal structures of analogous naphthamides, a clear and robust hydrogen bonding network is anticipated for N-Benzyl-3-hydroxy-2-naphthamide.[3][5] The analysis focuses on identifying both intramolecular and intermolecular interactions.

Primary Supramolecular Synthons

The interaction between the amide groups is expected to be the most robust and defining feature of the crystal packing.

-

N-H···O Amide Chain: The most common motif for secondary amides is a C(4) chain where the N-H donor of one molecule hydrogen bonds to the carbonyl oxygen acceptor of a neighboring molecule, forming a one-dimensional chain.[10]

-

Intramolecular O-H···O Bond: A strong six-membered intramolecular hydrogen bond (S(6) motif) is highly probable between the hydroxyl proton and the amide carbonyl oxygen. This is a common feature in related structures and significantly influences the conformation of the molecule.[11]

Caption: Dominant intramolecular and intermolecular hydrogen bonds.

Quantitative Analysis

The geometry of hydrogen bonds is defined by specific distance and angle criteria, which are determined from the refined crystal structure.

| Interaction Type | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Expected Role |

| Intermolecular | N-H···O=C | 2.8 - 3.1 | 150 - 180 | Forms primary 1D chains, defining packing direction.[3] |

| Intramolecular | O-H···O=C | 2.5 - 2.7 | 140 - 160 | Planarizes the molecule, creates a stable S(6) ring.[11] |

| Weak H-Bonds | C-H···O | 3.0 - 3.6 | > 120 | Provide secondary stabilization of the 3D network.[12] |

| π-Interactions | C-H···π / π-π | 3.3 - 3.8 | - | Stabilize packing between aromatic rings.[5] |

Implications for Drug Development and Materials Science

The comprehensive characterization of the hydrogen bonding network in N-Benzyl-3-hydroxy-2-naphthamide has significant practical implications:

-

Polymorph Screening: Different crystallization conditions can lead to different hydrogen bonding patterns, resulting in polymorphs with distinct properties (solubility, stability, bioavailability). A thorough understanding of the primary synthons allows for targeted strategies to isolate desired forms.[13]

-

Co-crystal Design: The robust amide and hydroxyl functional groups can be targeted to form predictable hydrogen bonds with other co-former molecules (e.g., carboxylic acids, pyridines) to create new multi-component crystalline solids with tailored properties.[1][2]

-

Structure-Property Relationships: By correlating the specific hydrogen bonding motifs with measured physicochemical properties, researchers can develop predictive models to guide the design of new molecules with enhanced performance characteristics for pharmaceutical or material applications.

Conclusion

The solid-state structure of N-Benzyl-3-hydroxy-2-naphthamide is a showcase of hierarchical supramolecular assembly. Its crystal packing is predicted to be dominated by a strong intramolecular O-H···O hydrogen bond, which coexists with a robust intermolecular N-H···O hydrogen bond that propagates into a one-dimensional chain. These primary interactions are further supported by a network of weaker C-H···O and π-stacking interactions, culminating in a stable, three-dimensional architecture. The experimental workflows and analytical principles detailed in this guide provide a robust framework for researchers to synthesize, characterize, and rationally engineer the solid-state properties of this and related molecular systems.

References

-

Ji, H.-Y., et al. (2024). Polymorphism of 3-hydroxy-2-naphthoic acid: crystal structures, Hirshfeld surface analysis and properties. ResearchGate. Available at: [Link]

- Henkel, G., et al. (1998). Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments. Google Patents (US5756757A).

-

Fun, H.-K., et al. (2008). (E)-3-Hydroxy-N′-(2-hydroxybenzylidene)-2-naphthohydrazide. National Institutes of Health. Available at: [Link]

-

Chen, X.-F., et al. (2008). N′-Benzoyl-3-hydroxy-2-naphthohydrazide. National Center for Biotechnology Information. Available at: [Link]

-

Gouda, M. A., et al. (2014). Synthesis and antibacterial activity of some new 3-hydroxy-2-naphthoic acid hydrazide derivatives for dyeing polyester fabrics. ResearchGate. Available at: [Link]

-

Moldovan, G. L., et al. (2021). Hydrogen-Bonded Ladder Motifs in Naphthalene Dicarboxamides: Influence of Linear vs. Angular Amide Orientation. MDPI. Available at: [Link]

-

Groom, C. R., et al. (2017). Quantitative investigation of C-H⋯π and other intermolecular interactions in a series of crystalline: N -(substituted phenyl)-2-naphthamide derivatives. Dimensions. Available at: [Link]

-

Sagnella, S. F., & Bandaria, J. N. (2012). Dependence of Amide Vibrations on Hydrogen Bonding. National Center for Biotechnology Information. Available at: [Link]

-

Nyamori, V. O., et al. (2017). Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. MDPI. Available at: [Link]

-

ResearchGate. (2018). Multiple hydrogen bonds and tautomerism in naphthyridine derivatives. ResearchGate. Available at: [Link]

-

SpectraBase. 3-Hydroxy-N-1-naphthyl-2-naphthamide. SpectraBase. Available at: [Link]

-

ResearchGate. (2014). Hydrogen bond pattern in crystal structure of the title compound.... ResearchGate. Available at: [Link]

-

Vargová, Z., et al. (2021). Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles. National Center for Biotechnology Information. Available at: [Link]

-

Kovalchukova, O., et al. (2013). Synthesis, characterization, spectroscopic and crystallographic investigation of metal complexes of N-benzyl-N-nitrosohydroxylamine. Scientific Research Publishing. Available at: [Link]

-

Sharma, V., et al. (2022). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. IuCrData. Available at: [Link]

-

Harris, K. D. M., & Cheung, E. Y. (2012). The effect of intermolecular hydrogen bonding on the planarity of amides. RSC Publishing. Available at: [Link]

-

Babu, E., et al. (2015). Chapter 2: The Role of Hydrogen Bonding in Co-crystals. University of Limerick. Available at: [Link]

-

Kakkar, S., et al. (2025). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Journal of Applied Pharmaceutical Research. Available at: [Link]

-

Zhang, X., et al. (2023). The Role of Weak C–H···X (X = O, π) Interactions in Three 1-Hydroxy-2-naphthoic Acid Cocrystals with N-Containing Heteroaromatics: Structural Characterization and Synthon Cooperation. MDPI. Available at: [Link]

-

Guttman, M., et al. (2013). Estimation of Hydrogen-Exchange Protection Factors from MD Simulation Based on Amide Hydrogen Bonding Analysis. National Center for Biotechnology Information. Available at: [Link]

-

Ito, T., et al. (2023). Role of Hydrogen Bonding in Crystal Structure and Luminescence Properties of Melem Hydrates. National Center for Biotechnology Information. Available at: [Link]

-

NIST. (n.d.). 3-Hydroxy-2-naphthoyl-ortho-anisidide. NIST WebBook. Available at: [Link]

-

Bougault, C., et al. (2010). The Impact of Hydrogen Bonding on Amide 1H Chemical Shift Anisotropy Studied by Cross-Correlated Relaxation and Liquid Crystal NMR Spectroscopy. ACS Publications. Available at: [Link]

-

Al-Hamdani, A. A. S., et al. (2021). Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex. MDPI. Available at: [Link]

Sources

- 1. pure.ul.ie [pure.ul.ie]

- 2. japtronline.com [japtronline.com]

- 3. cris.bgu.ac.il [cris.bgu.ac.il]

- 4. mdpi.com [mdpi.com]

- 5. N′-Benzoyl-3-hydroxy-2-naphthohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US5756757A - Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Dependence of Amide Vibrations on Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex | MDPI [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. (E)-3-Hydroxy-N′-(2-hydroxybenzylidene)-2-naphthohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Electronic absorption spectra analysis of benzyl-substituted naphthamides

Executive Summary

This guide provides a rigorous framework for the electronic absorption analysis of benzyl-substituted naphthamides. These molecules serve as critical fluorophores in drug discovery (DNA intercalators) and environmental sensing. The analysis focuses on distinguishing the electronic contributions of the naphthalene core from the benzyl substituent and quantifying the steric influence of the amide linkage position (1- vs. 2-naphthamide).

Part 1: Molecular Architecture & Chromophoric Theory

The Chromophoric System

The electronic absorption spectrum of N-benzylnaphthamide is a superposition of two distinct chromophores separated by a methylene bridge (

-

The Naphthalene Core: Dominates the spectrum with three primary band systems derived from

transitions:-

-band (

-

p-band (

): Moderate intensity (~280 nm), polarized along the short axis. -

-band (

-

-band (

-

The Benzyl Moiety: Contributes a weaker absorption band around 250–260 nm (benzenoid transition), which typically appears as a shoulder on the intense naphthalene signals.

-

The Amide Linkage (Auxochrome): The carbonyl (

) and amino (

The "Peri-Effect" and Steric Inhibition of Resonance

A critical analytical distinction exists between N-benzyl-1-naphthamide and N-benzyl-2-naphthamide :

-

1-Isomer (The Twisted System): The peri-hydrogen at position 8 creates significant steric hindrance with the amide group at position 1. This forces the amide carbonyl out of the naphthalene plane, reducing

-conjugation. Result: Hypsochromic shift (blue shift) and hypochromic effect (lower -

2-Isomer (The Planar System): Lacks peri-hindrance, allowing the amide to remain coplanar with the ring. Result: Enhanced conjugation, bathochromic shift (red shift), and distinct vibronic structure in non-polar solvents.

Part 2: Experimental Protocol

Reagents and Solvation

Causality: Naphthamides exhibit strong solvatochromism. Trace water in aprotic solvents can quench ICT bands or induce pseudo-Stokes shifts.

-

Solvent Selection:

-

Non-polar: Cyclohexane (Spectroscopic Grade) – Reveals vibronic fine structure.

-

Polar Aprotic: Acetonitrile (MeCN) – Stabilizes ICT states.

-

Polar Protic: Methanol (MeOH) – Evaluates hydrogen bonding effects.

-

-

Standard Concentration:

M. (Higher concentrations >

Measurement Workflow

The following workflow ensures data integrity and reproducibility.

Figure 1: Validated spectroscopic workflow for naphthamide analysis. Note the critical baseline correction step to account for solvent cut-offs in the deep UV.

Part 3: Spectral Analysis & Interpretation

Band Assignments and Quantitative Data

The following table summarizes expected spectral features for N-benzyl-1-naphthamide in Methanol.

| Transition Band | Notation (Platt) | Wavelength ( | Molar Absorptivity ( | Origin |

| Soret-like | 220–225 nm | > 50,000 | Naphthalene Core (Allowed) | |

| Benzenoid | Ph- | 250–260 nm | ~ 200–500 | Benzyl Group (Obscured) |

| Principal | 280–290 nm | ~ 6,000–10,000 | Naphthalene Short-Axis | |

| ICT / | 300–325 nm | ~ 2,000–4,000 | Charge Transfer (Amide |

Solvatochromic Analysis

Benzyl-substituted naphthamides are excellent probes for local polarity.

-

Observation: As solvent polarity increases (Cyclohexane

DMSO), the ICT band (300–325 nm) broadens and red-shifts. -

Mechanism: The excited state is more polar than the ground state. Polar solvents stabilize the excited state (lowering its energy) more than the ground state, reducing the energy gap (

). -

Lippert-Mataga Plot: Plotting Stokes shift (

) against the solvent orientation polarizability (

Logical Pathway of Electronic Transitions

Understanding the flow of energy is crucial for interpreting fluorescence quantum yields or quenching experiments.

Figure 2: Energy transition diagram. The benzyl group does not participate directly in the primary emission but can act as a "rotor" inducing non-radiative decay.

Part 4: Advanced Applications & Troubleshooting

Concentration Quenching & Aggregation

At concentrations

-

Spectral Sign: Appearance of a broad, structureless emission band at lower energy (>450 nm) and a deviation from linearity in the Beer-Lambert plot of the absorption spectra.

-

Fix: Always validate linearity by measuring absorbance at 0.25x, 0.5x, and 1.0x concentrations.

Biological Relevance (DNA Intercalation)

The planar naphthalene moiety allows intercalation between DNA base pairs.

-

Spectral Shift: Upon binding to DNA, the absorption bands typically exhibit hypochromicity (decrease in intensity) and a slight bathochromic shift (red shift) due to

stacking interactions with base pairs. The benzyl group often resides in the minor groove, providing sequence specificity [1].

References

-

Synthesis and in vitro binding studies of substituted piperidine naphthamides. (2007). Bioorganic & Medicinal Chemistry Letters. Investigates the affinity of benzyl-substituted naphthamides for receptors, highlighting the structural role of the benzyl group.

-

Electronic Properties of 4-substituted Naphthalimides. (2013). Journal of Physical Chemistry A. detailed analysis of excited-state dynamics and solvatochromism in naphthalene derivatives.

-

Ultraviolet absorption spectra of seven substituted benzenes. (1949).[1] NIST / Journal of Research of the National Bureau of Standards.[1] Foundational data for the absorption characteristics of the benzyl/phenyl moiety.

-

Structural study of 1- and 2-naphthol. (2022). Physical Chemistry Chemical Physics. Provides the theoretical basis for the "peri-effect" and steric hindrance in 1-substituted naphthalenes.

Sources

Technical Guide: Tautomeric Equilibrium and ESIPT Dynamics of 3-Hydroxy-2-Naphthamide Derivatives

Executive Summary

This technical guide provides a rigorous framework for investigating the tautomeric equilibria of 3-hydroxy-2-naphthamide derivatives. These molecules are privileged scaffolds in medicinal chemistry and photonics due to their ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT). This process yields a large Stokes shift and dual emission characteristics, making them ideal candidates for ratiometric fluorescent probes and environmentally sensitive drug carriers. This guide details the theoretical basis, computational prediction, and experimental validation of these tautomeric states, focusing on the interplay between the Enol-Amide and Keto-Amine forms.

Part 1: Theoretical Framework & Mechanism[1]

The Tautomeric Landscape

In 3-hydroxy-2-naphthamide derivatives, the core structural feature is the proximity of the hydroxyl group (-OH) at position 3 and the amide carbonyl (-C=O) at position 2. This proximity facilitates a strong Intramolecular Hydrogen Bond (IMHB), forming a pseudo-six-membered ring.

The system exists primarily in two tautomeric forms:[1][2][3][4]

-

Enol-Amide (E): The aromatic, ground-state dominant form where the proton resides on the hydroxyl oxygen.

-

Keto-Amine (K): The quinoidal form where the proton transfers to the carbonyl oxygen (or amide nitrogen, depending on substitution), disrupting aromaticity in the ground state but stabilizing the excited state.

ESIPT Mechanism (The Four-Level Cycle)

Upon photoexcitation, the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen increase significantly. This drives the proton transfer in the excited state (ESIPT), converting the excited Enol (

Caption: Figure 1. The four-level photocycle describing the ESIPT process in 3-hydroxy-2-naphthamides.

Part 2: Computational Prediction (DFT Protocol)

Before synthesis, Density Functional Theory (DFT) is required to predict the feasibility of ESIPT by analyzing the Potential Energy Surface (PES).

Computational Workflow

Objective: Determine the energy barrier for proton transfer in Ground (

Protocol:

-

Geometry Optimization (

):-

Software: Gaussian 16 or ORCA.

-

Functional/Basis Set: B3LYP/6-311+G(d,p) (Standard) or M06-2X (better for non-covalent interactions).

-

Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using solvents of varying polarity (Cyclohexane, Acetonitrile, Methanol).

-

-

Excited State Optimization (

):-

Use Time-Dependent DFT (TD-DFT) on the optimized

geometry.

-

-

PES Scan:

-

Perform a relaxed scan of the O-H bond length (coordinate 0.9 Å to 2.0 Å) to map the proton transfer path.

-

Self-Validating Criteria:

-

Validation: The

curve should show a single minimum at the Enol form (or a high barrier to Keto). -

Validation: The

curve must show a barrierless or low-barrier (< 5 kcal/mol) path to the Keto form to confirm ESIPT capability [1].

Part 3: Experimental Characterization Protocols

UV-Vis and Fluorescence Solvatochromism

Solvatochromism validates the charge-transfer nature of the tautomers. Polar solvents typically stabilize the more dipolar species or disrupt the IMHB.

Methodology:

-

Prepare

M stock solutions of the derivative in spectro-grade solvents: Cyclohexane (non-polar), Toluene, Chloroform, Acetonitrile, and Methanol (protic). -

Absorption: Measure

. Note any isosbestic points which indicate a clean equilibrium between two species. -

Emission: Excite at the Enol absorption maximum.

-

Observation: Look for dual emission.[5] A band at ~400-450 nm (Enol) and a band at ~500-550 nm (Keto).

-

-

Analysis: Construct a Lippert-Mataga plot.

-

Equation:

-

Interpretation: A linear slope indicates general solvent effects; deviations suggest specific interactions (like H-bonding with solvent) disrupting the IMHB [2].

-

Data Presentation: Solvatochromic Shift Table

| Solvent | Dielectric Constant ( | Abs | Em | Stokes Shift ( | Dominant Form |

| Cyclohexane | 2.02 | 360 | 520 | ~8500 | Keto* (ESIPT active) |

| Toluene | 2.38 | 362 | 525 | ~8600 | Keto |

| Acetonitrile | 37.5 | 358 | 430 / 530 | Mixed | Dual Emission |

| Methanol | 32.7 | 355 | 410 | ~3800 | Enol (ESIPT quenched) |

Note: Methanol often quenches ESIPT by forming intermolecular H-bonds with the hydroxyl group, blocking the intramolecular transfer [3].

NMR Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) provides structural proof of the IMHB in the ground state.

Protocol:

-

Solvent Selection: Use

(non-polar, preserves IMHB) and -

1H NMR Acquisition:

-

Focus on the region >10 ppm.

-

Diagnostic Signal: The chelated -OH proton in 3-hydroxy-2-naphthamides typically appears as a sharp singlet between 11.0 and 14.0 ppm due to strong deshielding by the carbonyl [4].

-

-

Variable Temperature (VT) NMR:

-

Range: 298 K to 223 K (low temp) or up to 323 K.

-

Causality: If the signal broadens or shifts significantly with temperature, it confirms a dynamic exchange process rather than a static structure.

-

Part 4: Experimental Workflow Diagram

This diagram integrates the synthesis, computational check, and spectroscopic validation steps into a cohesive research pipeline.

Caption: Figure 2. Integrated workflow for the design, validation, and application of tautomeric naphthamide derivatives.

References

-

Computational Study of ESIPT: Title: Photoinduced proton transfer in 3-hydroxy-2-naphthoic acid.[5][6] Source: SciSpace / Elsevier. URL:[Link]

-

Solvatochromism Principles: Title: Solvatochromism (Wikipedia/General Reference). Source: Wikipedia. URL:[Link]

-

Solvent Effects on ESIPT: Title: Features of partial encapsulation of an ESIPT probe 3-hydroxy-2-naphthoic acid (3HNA).[7] Source: RSC Publishing. URL:[Link]

-

NMR Characterization of Tautomers: Title: Tautomerism in Hydroxynaphthaldehyde Anils and Azo Analogues: a Combined Experimental and Computational Study. Source: Journal of Physical Chemistry A. URL:[Link][8]

-

General ESIPT Review: Title: Excited-State Intramolecular Proton Transfer: A Short Introductory Review. Source: Molecules (MDPI). URL:[Link]

Sources

- 1. Tautomerism of 2-hydroxynaphthaldehyde Schiff bases - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. oaepublish.com [oaepublish.com]

- 4. A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Energy transfer photophysics from serum albumins to sequestered 3-hydroxy-2-naphthoic acid, an excited state intramolecular proton-transfer probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Features of partial encapsulation of an ESIPT probe 3-hydroxy-2-naphthoic acid (3HNA) in the nano cavities of β- and γ-cyclodextrin: comparative study with sequestered 3HNA in micelles and reverse micelle - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. forskning.ruc.dk [forskning.ruc.dk]

Methodological & Application

Procedure for Condensation of 3-Hydroxy-2-naphthoic Acid with Benzylamine: Synthesis of N-Benzyl-3-hydroxy-2-naphthamide

Target Audience: Researchers, medicinal chemists, and process development scientists. Content Focus: Mechanistic rationale, comparative methodologies, and self-validating experimental protocols.

Executive Summary & Scientific Rationale

The condensation of 3-hydroxy-2-naphthoic acid (commonly known as BON acid) with benzylamine yields N-benzyl-3-hydroxy-2-naphthamide (CAS 104040-43-9). This functionalized naphthoic scaffold is a highly privileged pharmacophore in medicinal chemistry and a critical intermediate in the synthesis of advanced azo dyes and pigments.

Chemoselectivity and the "Unprotected" Phenol

A primary concern when activating salicylic or naphthoic acids is the risk of competitive O-acylation or oligomerization via the phenolic hydroxyl group. However, the 3-hydroxyl group in BON acid participates in a strong intramolecular hydrogen bond with the adjacent carboxylate (and its subsequent activated intermediates). This hydrogen bonding significantly reduces the nucleophilicity of the phenolic oxygen. Furthermore, the aliphatic amine (benzylamine) is kinetically vastly more nucleophilic than the phenol. Consequently, O-protection is rarely required, allowing for highly chemoselective N-amidation[1].

Mechanistic Pathways

Depending on the scale and purity requirements, the amidation can be driven through three distinct mechanistic pathways:

-

Path A (EDC/HOBt): Generation of an active OBt-ester (Mild, bench-scale).

-

Path B (SOCl₂): Generation of an acid chloride via a Vilsmeier-Haack intermediate (Scale-up).

-

Path C (PCl₃): Direct thermally-driven phosphorus-catalyzed amidation (Industrial).

Mechanistic pathways for the amidation of 3-hydroxy-2-naphthoic acid.

Quantitative Method Comparison

| Parameter | Protocol A: Carbodiimide Coupling | Protocol B: Acid Chloride | Protocol C: Direct PCl₃ Amidation |

| Activation Agent | EDC·HCl, HOBt | SOCl₂, cat. DMF | PCl₃ |

| Solvent System | Anhydrous DMF | Toluene or Xylene | ortho-Xylene or Chlorobenzene |

| Temperature | 0 °C → Room Temp | 40–80 °C | 110–150 °C |

| Chemoselectivity | Excellent | Good | Moderate |

| Scalability | Low-Medium (Discovery) | High (Pilot/Process) | High (Industrial Pigments) |

| Typical Yield | 80–90% | 85–95% | 75–85% |

| Primary Byproducts | Water-soluble urea | SO₂, HCl gases | H₃PO₃, HCl gas |

Experimental Protocols

Protocol A: Mild Carbodiimide Coupling (EDC/HOBt)

Best for: Discovery chemistry, library synthesis, and bench-scale reactions.

This protocol leverages 1[1]. EDC is preferred over DCC because its urea byproduct is water-soluble, allowing for a self-validating, chromatography-free workup via simple aqueous washing. HOBt is critical as it rapidly intercepts the O-acylisourea intermediate, preventing the formation of unreactive N-acylurea dead-ends.

Step-by-Step Methodology:

-

Dissolution: In an oven-dried round-bottom flask under inert atmosphere (N₂/Ar), dissolve 3-hydroxy-2-naphthoic acid (1.0 eq) in anhydrous DMF (approx. 10 mL/g of substrate).

-

Reagent Addition: Add benzylamine (1.1 eq) and HOBt (1.2 eq) to the stirring solution.

-

Thermal Control: Cool the reaction mixture to 0 °C in an ice bath. Causality: Cooling minimizes the exothermic degradation of the coupling reagents and maximizes chemoselectivity.

-

Activation: Slowly add EDC·HCl (1.2 eq) in portions.

-

Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12–24 hours.

-

Self-Validating Workup: Pour the reaction mixture into ice-cold water. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers sequentially with saturated NaHCO₃ (removes unreacted BON acid and HOBt), water, and brine (removes DMF and the EDC-urea byproduct). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Acid Chloride Activation (SOCl₂)

Best for: Pilot-scale synthesis and cost-sensitive scale-up.

This method converts the carboxylic acid into a highly reactive 2 intermediate[2]. A catalytic amount of DMF is added to generate the Vilsmeier-Haack reagent in situ, which acts as the true chlorinating species, ensuring complete conversion at lower temperatures.

Step-by-Step Methodology:

-

Suspension: Suspend 3-hydroxy-2-naphthoic acid (1.0 eq) in anhydrous toluene (5 mL/g).

-

Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) (approx. 1-2 drops per gram).

-

Chlorination: Slowly add thionyl chloride (SOCl₂, 1.1–1.2 eq) dropwise at 40–50 °C. Stir until gas evolution (SO₂, HCl) ceases and the solution becomes homogeneous.

-

Concentration: Critical Step: Remove excess SOCl₂ and toluene under reduced pressure. Failing to remove SOCl₂ will result in the formation of unwanted sulfonamides upon amine addition.

-

Amidation: Redissolve the crude acid chloride in fresh anhydrous toluene. Cool to 0 °C. Add a mixture of benzylamine (1.1 eq) and an organic base like Triethylamine (1.2 eq) dropwise to neutralize the evolving HCl.

-

Workup: Stir at room temperature for 2 hours. Quench with water, separate the organic layer, wash with 1M HCl, followed by saturated NaHCO₃, and brine. Evaporate to yield the product.

Protocol C: Direct Phosphorus-Catalyzed Amidation (PCl₃)

Best for: Industrial production of dyes and pigments.

Phosphorus trichloride acts as both a 3 in high-boiling solvents[3]. This method is highly atom-economical for massive scale-ups but requires robust ventilation due to the generation of HCl gas.

Step-by-Step Methodology:

-

Preparation: Combine 3-hydroxy-2-naphthoic acid (1.0 eq) and benzylamine (1.05 eq) in ortho-xylene.

-

Activation: Slowly add PCl₃ (0.35 to 0.5 eq) dropwise at room temperature.

-

Thermal Condensation: Heat the mixture to reflux (approx. 140–146 °C). The reaction is driven forward by the vigorous distillation of water/HCl.

-

Isolation: After 4–6 hours, cool the mixture. The product often crystallizes directly from the cooling xylene mixture. Filter, wash with cold xylene, and recrystallize from ethanol if higher purity is required.

In-Process Controls & Analytical Validation

To ensure the system is self-validating, employ the following analytical checks:

-

TLC Monitoring: Use a Hexane:Ethyl Acetate (3:1 or 2:1) mobile phase. The product will exhibit a higher Rf value than the highly polar BON acid. Both spots are heavily UV-active (254 nm).

-

HPLC: Monitor reaction completion using a C18 reverse-phase column with an Acetonitrile/Water (0.1% TFA) gradient.

-

¹H NMR Confirmation (CDCl₃ or DMSO-d₆): Successful amidation is confirmed by the appearance of a benzylic -CH₂- doublet/multiplet (~4.5–4.7 ppm), a broad amide -NH- singlet (~8.5–9.0 ppm), and the preservation of the heavily downfield, hydrogen-bonded phenolic -OH singlet (>10 ppm).

References

- Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments (US5756757A)

-

SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA Source: Ukrainian Chemistry Journal URL:[Link]

Sources

Microwave-assisted synthesis techniques for N-Benzyl-3-hydroxy-2-naphthamide

Application Note: High-Efficiency Microwave-Assisted Synthesis of N-Benzyl-3-hydroxy-2-naphthamide

Executive Summary & Strategic Rationale

Target Molecule: N-Benzyl-3-hydroxy-2-naphthamide (CAS: 13237-73-5) Class: 2-Hydroxynaphthalene-3-carboxamide (Naphtol AS analogue).

The synthesis of 3-hydroxy-2-naphthamide derivatives is classically challenged by the intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This "pseudo-ring" formation significantly reduces the electrophilicity of the carbonyl carbon, rendering standard thermal amidation slow and prone to decarboxylation side reactions.

Microwave-Assisted Organic Synthesis (MAOS) offers a decisive kinetic advantage for this scaffold. By coupling dielectric heating with the dipolar nature of the precursors, we can overcome the thermodynamic stability of the intramolecular H-bond, reducing reaction times from hours (reflux) to minutes while suppressing the formation of the decarboxylated byproduct (2-naphthol).

This guide presents two validated protocols:

-